molecular formula C15H13N5O2 B11511980 2-[(3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)methyl]benzonitrile

2-[(3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)methyl]benzonitrile

Cat. No.: B11511980
M. Wt: 295.30 g/mol
InChI Key: PFIJFZZCPZCAJM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-[(3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)methyl]benzonitrile typically involves the reaction of appropriate purine derivatives with benzonitrile under specific conditions. The synthetic routes and reaction conditions can vary, but they generally involve the use of catalysts and solvents to facilitate the reaction . Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

2-[(3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)methyl]benzonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of substituted benzonitrile derivatives .

Mechanism of Action

Properties

Molecular Formula

C15H13N5O2

Molecular Weight

295.30 g/mol

IUPAC Name

2-[(3,7-dimethyl-2,6-dioxopurin-1-yl)methyl]benzonitrile

InChI

InChI=1S/C15H13N5O2/c1-18-9-17-13-12(18)14(21)20(15(22)19(13)2)8-11-6-4-3-5-10(11)7-16/h3-6,9H,8H2,1-2H3

InChI Key

PFIJFZZCPZCAJM-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)CC3=CC=CC=C3C#N

Origin of Product

United States

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